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Compound of Interest

Ethyl 4-(2-
Compound Name: _
chloroacetamido)benzoate

cat. No.: B1267736

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
(2-chloroacetamido)benzoate, a compound of interest in medicinal chemistry and drug
development. The following sections detail its nuclear magnetic resonance (NMR) and infrared
(IR) spectral properties, the experimental protocols for data acquisition, and a visualization of
its synthetic pathway.

Spectroscopic Data

The structural integrity and purity of synthesized Ethyl 4-(2-chloroacetamido)benzoate can
be confirmed through various spectroscopic techniques. The key quantitative data from tH
NMR, 13C NMR, and FT-IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the
compound. The *H NMR spectrum reveals the chemical environment of the hydrogen atoms,
while the 13C NMR spectrum provides information about the carbon skeleton.

Table 1: *H NMR Spectroscopic Data for Ethyl 4-(2-chloroacetamido)benzoate
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

10.55 Singlet 1H -NH

8.00 Doublet 2H Ar-H

7.74 Doublet 2H Ar-H

4.29 Quartet 2H -OCH2CHs
4.27 Singlet 2H -COCHCI
1.32 Triplet 3H -OCH2CHs

Table 2: 13C NMR Spectroscopic Data for Ethyl 4-(2-chloroacetamido)benzoate

Chemical Shift (8) ppm Assighment
165.6 Ester C=0
164.8 Amide C=0
142.8 Ar-C

130.8 Ar-CH

124.9 Ar-C

118.9 Ar-CH

60.7 -OCH2CHs
43.9 -COCH:CI
14.1 -OCH2CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for Ethyl 4-(2-chloroacetamido)benzoate
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Wavenumber (cm~?) Intensity Assignment

3303 Strong N-H stretch

1718 Strong Ester C=0 stretch

1680 Strong Amide C=0 stretch (Amide I)
1595 Strong C=C aromatic stretch

1534 Strong N-H bend (Amide II)

1275 Strong C-O stretch (ester)

769 Strong C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of Ethyl 4-(2-chloroacetamido)benzoate was
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) was
used as an internal standard for chemical shift referencing (& = 0.00 ppm).

Instrumentation and Data Acquisition: *H and *3C NMR spectra were recorded on a Bruker
Avance 400 MHz spectrometer.

e 'H NMR: Spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.93
seconds, and a relaxation delay of 1.0 second. A total of 16 scans were co-added and
Fourier transformed to obtain the final spectrum.

e 13C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral
width of 24038 Hz, an acquisition time of 1.36 seconds, and a relaxation delay of 2.0
seconds. A total of 1024 scans were accumulated.

FT-IR Spectroscopy Protocol
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Sample Preparation: A small amount of the solid Ethyl 4-(2-chloroacetamido)benzoate was
finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The
mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded on a PerkinElmer
Spectrum Two FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over
the range of 4000-400 cm~* with a resolution of 4 cm~*. A background spectrum of a pure KBr
pellet was recorded and automatically subtracted from the sample spectrum.

Synthesis Workflow

The synthesis of Ethyl 4-(2-chloroacetamido)benzoate is typically achieved through a two-
step process starting from 4-aminobenzoic acid. The workflow involves an initial esterification
followed by an acylation reaction.

Step 1: Fischer Esterification

Ethanol

H2S0a4 (cat.) ]
Reflux — Benzocaine

| (Ethyl 4-aminobenzoate) Pyridine

4 0-5°C

4-Aminobenzoic Acid

Step 2: Acylation

Chloroacetyl Chloride Ethyl 4-(2-chloroacetamido)benzoate

Yy

Click to download full resolution via product page

Synthesis of Ethyl 4-(2-chloroacetamido)benzoate.

This guide provides essential spectroscopic data and methodologies for Ethyl 4-(2-
chloroacetamido)benzoate, which are critical for its identification, characterization, and use in
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further research and development activities.

 To cite this document: BenchChem. [In-depth Spectroscopic Analysis of Ethyl 4-(2-
chloroacetamido)benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267736#spectroscopic-data-of-ethyl-4-2-
chloroacetamido-benzoate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b1267736#spectroscopic-data-of-ethyl-4-2-chloroacetamido-benzoate-nmr-ir
https://www.benchchem.com/product/b1267736#spectroscopic-data-of-ethyl-4-2-chloroacetamido-benzoate-nmr-ir
https://www.benchchem.com/product/b1267736#spectroscopic-data-of-ethyl-4-2-chloroacetamido-benzoate-nmr-ir
https://www.benchchem.com/product/b1267736#spectroscopic-data-of-ethyl-4-2-chloroacetamido-benzoate-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1267736?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

